![molecular formula C15H16N2O4S B2730498 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide CAS No. 300375-22-8](/img/structure/B2730498.png)
2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide
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Description
2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide, also known as TBNPS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TBNPS is a highly versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and toxicology. In
Scientific Research Applications
Synthesis and Characterization
Synthesis, Spectroscopic Characterization, and Antimicrobial Activity
Novel sulfonamide derivatives have been synthesized and characterized using spectroscopic techniques (FT-IR, 1H and 13C NMR) and X-ray diffraction methods. These compounds, including those related to 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide, have shown antimicrobial activities, demonstrating their potential in developing new antimicrobial agents (Demircioğlu et al., 2018).
Chemical Transformations and Applications
Application in Solid-Phase Synthesis
Sulfonamides have been utilized as key intermediates in solid-phase synthesis, enabling the construction of diverse privileged scaffolds through various chemical transformations. This highlights the versatility of sulfonamides in synthetic chemistry and their potential for generating novel compounds (Fülöpová & Soural, 2015).
Bioactivity and Medical Applications
Synthesis and Bioactivity Studies
New benzenesulfonamide derivatives have been synthesized and evaluated for their cytotoxicity and enzyme inhibition properties. These studies have contributed to understanding the potential therapeutic applications of sulfonamide compounds in medicine, including their role as carbonic anhydrase inhibitors (Gul et al., 2016).
Catalytic and Chemical Properties
Catalytic Applications
Research into the catalytic properties of sulfonamide compounds has led to innovations in organic synthesis, such as the development of novel catalysts for the reduction of nitrobenzenes and the preparation of iminosulfonic acid derivatives. These studies underscore the importance of sulfonamides in facilitating complex chemical reactions (Dayan et al., 2019).
properties
IUPAC Name |
2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-7-11(2)15(12(3)8-10)22(20,21)16-13-5-4-6-14(9-13)17(18)19/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFCRSVSBIEORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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